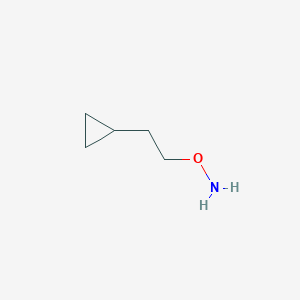

O-(2-cyclopropylethyl)hydroxylamine

CAS No.: 854383-24-7

Cat. No.: VC6388557

Molecular Formula: C5H11NO

Molecular Weight: 101.149

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854383-24-7 |

|---|---|

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.149 |

| IUPAC Name | O-(2-cyclopropylethyl)hydroxylamine |

| Standard InChI | InChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2 |

| Standard InChI Key | LZPINMBRDCUBEF-UHFFFAOYSA-N |

| SMILES | C1CC1CCON |

Introduction

Structural and Molecular Characteristics

O-(2-Cyclopropylethyl)hydroxylamine possesses a molecular weight of 101.15 g/mol and the IUPAC name O-(2-cyclopropylethyl)hydroxylamine . Its structure combines a strained cyclopropane ring with a hydroxylamine functional group, enabling diverse reactivity. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO |

| SMILES | C1CC1CCON |

| InChIKey | LZPINMBRDCUBEF-UHFFFAOYSA-N |

| CAS Number | 854383-24-7 |

The cyclopropane ring introduces angle strain, enhancing the compound’s reactivity toward ring-opening reactions, while the hydroxylamine group (-NH-O-) participates in nucleophilic and electrophilic transformations .

Synthesis and Scalability

General Synthetic Route

The synthesis of O-(2-cyclopropylethyl)hydroxylamine leverages Mitsunobu reaction conditions, as adapted from methodologies for O-alkylhydroxylamines . A representative procedure involves:

-

Mitsunobu Coupling:

-

Deprotection:

This method achieves gram-scale production with yields exceeding 80% , making it practical for industrial applications.

Optimization and Modifications

Recent work has demonstrated that substituting the cyclopropylethyl group with halogen atoms (e.g., meta-chloro or bromo) enhances stability and reactivity . For example, halogenated derivatives exhibit improved solubility in polar aprotic solvents, facilitating downstream reactions .

Reactivity and Applications

-Sigmatropic Rearrangement

The compound serves as a precursor for N-heterocycles via a di-heteroatom -sigmatropic rearrangement . For example, under basic conditions, N-arylated derivatives undergo a cascade reaction to form tetrahydroquinolines:

This transformation is metal-free and tolerates electron-rich and electron-poor aryl groups, enabling access to structurally diverse libraries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume